N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c1-2-26-17-9-5-6-13-10-18(29-20(13)17)14-12-30-22(23-14)24-21(25)19-11-27-15-7-3-4-8-16(15)28-19/h3-10,12,19H,2,11H2,1H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQYEUNBEPGHBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, is a thiazole derivative. Thiazoles are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
The solubility of thiazole derivatives can influence their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure includes a benzofuran moiety known for its biological activity, a thiazole ring contributing to pharmacological properties, and a dioxane component that may enhance its solubility and bioavailability .
Anticancer Activity
Several studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant anticancer properties. The mechanism of action is often linked to the modulation of specific signaling pathways involved in cell proliferation and apoptosis. For instance:
- A study demonstrated that derivatives of benzofuran displayed inhibitory effects on various cancer cell lines, including breast and ovarian cancer .
- The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with key regulatory proteins involved in cell cycle control .
Antimicrobial Properties
The presence of the benzofuran moiety in this compound suggests potential antimicrobial activity. Research indicates:
- Compounds with similar structures have shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the thiazole ring through condensation reactions.
- Synthesis of the benzofuran moiety via cyclization methods.
- Coupling reactions to attach the dioxane structure.
These synthetic routes are crucial for optimizing the compound's properties and enhancing its biological activity.
Case Studies and Research Findings
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations:
Preparation Methods
Synthesis of the Benzofuran Moiety
The 7-ethoxybenzofuran component is synthesized via acid-catalyzed cyclization of 2-ethoxy-4-hydroxyacetophenone. In a representative procedure, 2-ethoxy-4-hydroxyacetophenone undergoes cyclodehydration using concentrated sulfuric acid at 0–5°C, yielding 7-ethoxybenzofuran-2-carbaldehyde. Alternative methods employ polyphosphoric acid (PPA) as a cyclizing agent, achieving yields of 78–85%. Key variables affecting yield include reaction temperature (optimal range: 0–10°C) and stoichiometry of the dehydrating agent.
Reaction Scheme 1
$$
\text{2-ethoxy-4-hydroxyacetophenone} \xrightarrow[\text{H}2\text{SO}4, 0–5^\circ\text{C}]{\text{cyclization}} \text{7-ethoxybenzofuran-2-carbaldehyde}
$$
Thiazole Ring Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis, involving condensation of 7-ethoxybenzofuran-2-carbaldehyde with thiosemicarbazide. In a modified protocol, the aldehyde reacts with thiosemicarbazide in ethanol under reflux (78°C, 6 h), forming the corresponding thiosemicarbazone intermediate. Subsequent cyclization with α-bromo ketones (e.g., phenacyl bromide) in the presence of triethylamine yields 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine.
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature (°C) | 78 | 82 |
| Catalyst (Triethylamine) | 1.2 equiv | 82 |
Assembly of the Dioxine-Carboxamide Component
Preparation of 2,3-Dihydrobenzo[b]dioxine-2-carboxylic Acid
The dioxine ring is synthesized via nucleophilic substitution between catechol and ethyl 2,3-dibromopropionate. In a two-step process:
- Etherification : Catechol reacts with ethyl 2,3-dibromopropionate in acetone using K₂CO₃ (yield: 75%).
- Hydrolysis : The ethyl ester is hydrolyzed with NaOH (10% aqueous) to yield 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid.
Reaction Conditions
- Temperature: 60°C (etherification), 25°C (hydrolysis)
- Time: 12 h (etherification), 2 h (hydrolysis)
Carboxamide Coupling
The carboxylic acid is activated using ethyl chloroformate (ECF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF), followed by reaction with 4-(7-ethoxybenzofuran-2-yl)thiazol-2-amine. This method avoids racemization and achieves 89% yield.
Mechanistic Insight
$$
\text{RCOOH} \xrightarrow{\text{ECF, NMM}} \text{RCOO}^- \text{Intermediate} \xrightarrow{\text{Amine}} \text{RCONHR'}
$$
Final Coupling and Purification
Amide Bond Formation
The dioxine-carboxylic acid is coupled to the thiazol-2-amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature (24 h), followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane 3:7).
Yield Optimization
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 89 |
| DCC/DMAP | DMF | 72 |
Crystallization and Purity Analysis
Recrystallization from ethanol/water (9:1) affords the final compound as a white crystalline solid (mp: 214–216°C). Purity is verified via HPLC (C18 column, 95% acetonitrile/water, retention time: 8.2 min).
Case Studies and Process Scalability
Industrial-Scale Adaptation
A pilot-scale synthesis (100 g batch) using continuous flow reactors achieved 76% overall yield, highlighting the importance of:
- Temperature Control : Precise cooling during benzofuran cyclization prevents side reactions.
- Catalyst Recycling : Triethylamine is recovered via distillation (efficiency: 92%).
Green Chemistry Alternatives
Solvent substitution studies demonstrate that cyclopentyl methyl ether (CPME) can replace THF in carboxamide coupling, reducing environmental impact (E-factor: 12 vs. 18 for THF).
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions : Amide bond formation between benzo[b][1,4]dioxine-carboxamide and thiazole intermediates.
- Heterocycle construction : Ethoxybenzofuran and thiazol-2-yl moieties are synthesized via cyclization using catalysts like palladium or copper (e.g., Suzuki coupling for aryl-aryl bonds) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation . Yield optimization requires strict control of temperature (60–120°C) and reaction time (12–48 hrs), with purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms proton environments (e.g., ethoxy group at δ ~1.3–1.5 ppm) and aromaticity of benzofuran/thiazole rings .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ion) .
- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry or hydrogen bonding .
Q. What functional groups dominate its reactivity?
Key groups include:
- Amide (-CONH-) : Participates in hydrogen bonding with biological targets.
- Ethoxybenzofuran : Electron-rich aromatic system prone to electrophilic substitution.
- Thiazole ring : Coordination sites for metal catalysts or π-π stacking in supramolecular assemblies .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., peak splitting, coupling constants) be resolved?
- Variable temperature NMR : Resolves dynamic effects (e.g., hindered rotation in amide bonds).
- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., dihydrobenzo[d][1,4]dioxine protons) .
- Comparative analysis : Cross-validate with analogous compounds (e.g., replacing ethoxy with methoxy groups) .
Q. What computational strategies predict its interaction with biological targets?
- Molecular docking (AutoDock, Schrödinger) : Models binding to enzymes/receptors (e.g., kinase inhibitors) using crystal structures from PDB .
- DFT calculations : Predicts electron density maps for reactive sites (e.g., electrophilic substitution on benzofuran) .
- MD simulations : Assesses stability of ligand-target complexes over nanosecond timescales .
Q. How to design a robust assay for evaluating its anticancer activity?
- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Target validation : Western blotting for apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., EGFR phosphorylation) .
- Selectivity screening : Compare toxicity in normal cell lines (e.g., HEK-293) .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Dose-response validation : Re-test activity under standardized conditions (e.g., 10 µM–100 µM range).
- Batch purity analysis : HPLC/MS to rule out impurities (>95% purity required) .
- Structural analogs : Compare with derivatives (e.g., Table 1) to isolate pharmacophores.
Table 1. Structural analogs and their reported activities
| Compound Class | Key Modifications | Biological Activity | Source |
|---|---|---|---|
| Ethoxybenzofuran-thiazole | 7-ethoxy, thiazol-2-yl | Anticancer (IC₅₀ = 8.2 µM) | |
| Methoxybenzofuran-thiazole | 7-methoxy, thiazol-2-yl | Antimicrobial (MIC = 16 µg/mL) | |
| Benzo[d]dioxine-carboxamide | Dihydrobenzo[d][1,4]dioxine | Anti-inflammatory (NF-κB inhibition) |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
